N-(3-bromophenyl)propanamide
Description
N-(3-Bromophenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone (-CO-NH-) attached to a 3-bromophenyl substituent.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
N-(3-bromophenyl)propanamide |
InChI |
InChI=1S/C9H10BrNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
KXAFJAVWDBLEAM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)Br |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Propanamide Chain : The three-carbon chain may confer flexibility, affecting solubility and biological interactions.
Estimated Properties :
Comparison with Structurally Similar Compounds
N-(3-Chlorophenyl)Propanamide Derivatives
N-(3-Nitrophenyl)Propanamide Derivatives
Aliphatic Propanamides
Heterocyclic Propanamides
- Example : 2-((5-(3-Bromophenyl)-4-methyltriazol-3-yl)thio)-N-(aryl)propanamides ().
- Key Differences: Functional Groups: Triazole rings enhance nonlinear optical (NLO) properties (), while the bromophenyl group alone may lack such effects. Electronic Effects: Bromine’s electronegativity could synergize with heterocycles to modulate electronic transitions.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Routes : Amide coupling (e.g., acid chlorides with amines) is a common method for bromophenyl analogs ().
- Biological Potential: Bromine’s role in enhancing binding affinity (via halogen bonding) is noted in pharmaceutical hybrids (), though specific data for this compound are lacking.
- Material Science : Triazole-containing bromophenyl propanamides exhibit promising NLO properties (), suggesting that further functionalization could expand applications in optoelectronics.
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